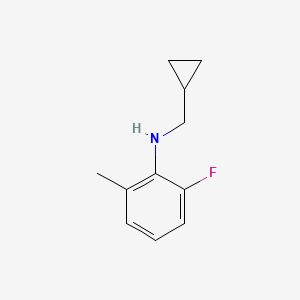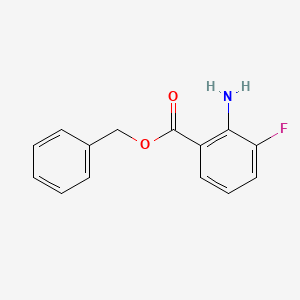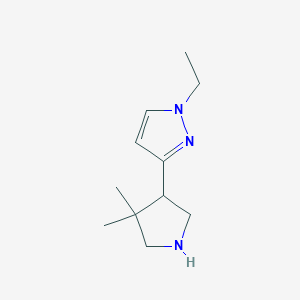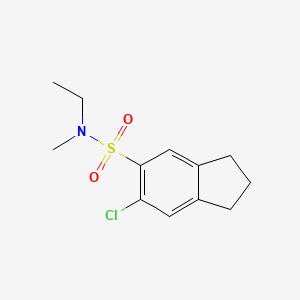
6-Chloro-N-ethyl-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N-ethyl-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide is a chemical compound with the molecular formula C12H16ClNO2S This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-ethyl-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indene derivative, which is then chlorinated to introduce the chlorine atom at the 6-position.
Sulfonamide Formation: The chlorinated indene derivative is then reacted with N-ethyl-N-methylamine in the presence of a suitable sulfonating agent, such as chlorosulfonic acid, to form the sulfonamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-N-ethyl-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove the chlorine atom or to reduce the sulfonamide group.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted indene derivatives.
Applications De Recherche Scientifique
6-Chloro-N-ethyl-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Sulfonamides are known for their antibacterial properties, and this compound may be explored for its potential therapeutic applications.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-Chloro-N-ethyl-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The indene moiety may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylindane: A derivative of indane with a methyl group at the 1-position.
2-Methylindane: A derivative of indane with a methyl group at the 2-position.
4-Methylindane: A derivative of indane with a methyl group at the 4-position.
5-Methylindane: A derivative of indane with a methyl group at the 5-position.
Uniqueness
6-Chloro-N-ethyl-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide is unique due to the presence of both the sulfonamide group and the indene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H16ClNO2S |
|---|---|
Poids moléculaire |
273.78 g/mol |
Nom IUPAC |
6-chloro-N-ethyl-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide |
InChI |
InChI=1S/C12H16ClNO2S/c1-3-14(2)17(15,16)12-8-10-6-4-5-9(10)7-11(12)13/h7-8H,3-6H2,1-2H3 |
Clé InChI |
YJBUCHVLASUTFM-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)S(=O)(=O)C1=C(C=C2CCCC2=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-([(4-Methyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl)piperidine](/img/structure/B13236828.png)
![3-[(Ethylsulfanyl)methyl]piperidine](/img/structure/B13236835.png)

![2-Aminopyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13236859.png)

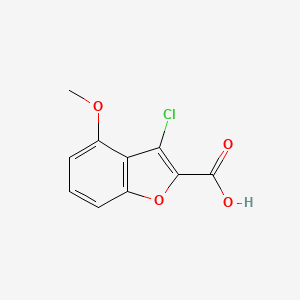

![4-Boc-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13236882.png)
![[2-(Cyclobutylamino)phenyl]methanol](/img/structure/B13236884.png)
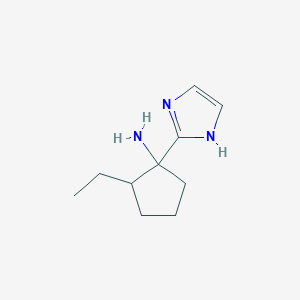
![2-Methoxy-6-[(methylamino)methyl]phenol](/img/structure/B13236897.png)
